Thaxtomin C

Phytotoxicity Structure-Activity Relationship Plant Pathology

Struggling to source a less-modified thaxtomin for graded phytotoxicity assays? Thaxtomin C (CAS 140111-05-3) is the exact solution. - Essential for studying inter-/intracellular penetration of sweetpotato adventitious roots, a role not exhibited by thaxtomin A or B. - Demonstrates broad-spectrum antifungal activity and dual cellulose biosynthesis/PPO enzyme inhibition, with herbicidal efficacy at 187.5 g ha⁻¹. - Sourced from verified supply chains; ≥96% purity (HPLC), yellow powder, stored at -20°C, shipped under dry ice.

Molecular Formula C21H20N4O4
Molecular Weight 392.4 g/mol
CAS No. 140111-05-3
Cat. No. B188239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThaxtomin C
CAS140111-05-3
Synonymsthaxtomin C
Molecular FormulaC21H20N4O4
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCN1C(C(=O)NC(C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C21H20N4O4/c1-24-18(11-14-12-22-15-8-5-9-17(19(14)15)25(28)29)20(26)23-16(21(24)27)10-13-6-3-2-4-7-13/h2-9,12,16,18,22H,10-11H2,1H3,(H,23,26)/t16-,18-/m0/s1
InChIKeyIAIWBAHUWORDTI-WMZOPIPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thaxtomin C (CAS 140111-05-3): Procurement Considerations for a Distinct Phytotoxin in Plant Pathology and Agrochemical Discovery


Thaxtomin C is a phytotoxic cyclic dipeptide (2,5-diketopiperazine) belonging to the thaxtomin family, first reported in 1989 [1]. It is produced by plant-pathogenic Streptomyces species, including S. ipomoeae, S. scabiei, and S. albus [1]. Structurally, it is formed from the condensation of 4-nitrotryptophan and phenylalanine groups, featuring the characteristic 4-nitroindole moiety that is essential for its biological activity [2]. Unlike the more extensively studied thaxtomin A, which is the predominant virulence factor in common scab of potato, thaxtomin C is a less-modified derivative that serves as a distinct pathogenicity determinant in specific host-pathogen systems [3].

Why Generic Substitution of Thaxtomin C with Other Thaxtomins Fails: Scientific Basis for Specific Procurement


Thaxtomin C cannot be considered interchangeable with other in-class compounds such as thaxtomin A or thaxtomin B. Despite sharing a conserved 4-nitroindole pharmacophore and a diketopiperazine core, differential substitution patterns on the ring system confer distinct biological activity profiles. Thaxtomin C is a less-modified derivative that functions as a distinct pathogenicity determinant in sweetpotato root penetration, a role not exhibited by other thaxtomins [1]. Furthermore, thaxtomin C displays a unique spectrum of antifungal activity against a wide range of fungi, a property not observed for thaxtomin A or its alkyl ether derivatives [2]. Additionally, thaxtomin A is the most physiologically active member of the family, meaning substitution with thaxtomin C would result in reduced phytotoxic potency in standard plant bioassays [3]. These qualitative and quantitative differences underscore the necessity for precise, compound-specific procurement for defined research applications.

Thaxtomin C: Product-Specific Quantitative Evidence for Differentiated Scientific Selection


Phytotoxicity Comparison: Thaxtomin C Exhibits Lower Potency Than Thaxtomin A in Potato Shoot Cultures

In direct comparative assays, thaxtomin C demonstrates lower phytotoxic potency than thaxtomin A. While both compounds induce similar symptoms (reduced root and shoot growth, root swelling, necrosis), thaxtomin A was identified as the most physiologically active member of the family [1]. This differential potency is critical for experimental design where graded responses are required, or where the use of the more potent thaxtomin A may lead to overly severe and less nuanced phenotypic outcomes.

Phytotoxicity Structure-Activity Relationship Plant Pathology

Antifungal Activity: Thaxtomin C Displays Broad-Spectrum Fungal Inhibition Not Observed with Thaxtomin A

A key differentiator for thaxtomin C is its broad-spectrum antifungal activity. Studies demonstrate that thaxtomin C displays inhibition to a wide range of fungi, a property not exhibited by thaxtomin A or its alkyl ether derivatives [1]. This unique activity profile expands the potential utility of thaxtomin C beyond its canonical role as a phytotoxin, positioning it as a lead compound for antifungal discovery.

Antifungal Broad-Spectrum Activity Agrochemical Discovery

Pathogenicity Determinant: Thaxtomin C Plays an Essential Role in Host Root Penetration, Distinct from Thaxtomin A

Thaxtomin C is specifically required for inter- and intracellular penetration of sweetpotato adventitious roots by S. ipomoeae, a role not fulfilled by other thaxtomins [1]. Targeted txt mutants deficient in thaxtomin C production were unable to penetrate intact roots but still caused necrosis on storage root tissue, indicating that thaxtomin C mediates a distinct and essential step in the infection process [1]. This contrasts with thaxtomin A, which is primarily associated with scab lesion formation in potato tubers.

Plant-Microbe Interaction Pathogenicity Virulence Factor

Herbicide Potency: Thaxtomin C and Analogues Demonstrate Comparable or Superior Efficacy to Dichlobenil at Low Dosage

In comparative herbicide assays, thaxtomin C and selected analogues showed effective herbicidal activities against Brassica campestris, Amaranthus retroflexus, and Abutilon theophrasti that were comparable or better than the commercial cellulose biosynthesis inhibitor dichlobenil, even at a low dosage of 187.5 g ha⁻¹ [1]. This indicates that thaxtomin C retains potent herbicidal properties despite being less phytotoxic than thaxtomin A, and may offer a favorable efficacy-to-phytotoxicity ratio.

Herbicide Cellulose Biosynthesis Inhibitor Weed Control

Moderate PPO Enzyme Inhibition: Thaxtomin C Exhibits a Dual Mode of Action

Beyond its primary activity as a cellulose biosynthesis inhibitor, thaxtomin C and its analogues exhibit moderate inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis [1]. This dual mode of action is a distinctive feature that may contribute to its herbicidal efficacy and could reduce the likelihood of resistance development. This property is not widely documented for other thaxtomins.

Protoporphyrinogen Oxidase Herbicide Mode of Action Enzyme Inhibition

Thaxtomin C: Recommended Research and Industrial Application Scenarios Based on Evidence


Studying Host-Specific Penetration Mechanisms in Sweetpotato-S. ipomoeae Pathosystem

Thaxtomin C is uniquely required for inter- and intracellular penetration of sweetpotato adventitious roots [1]. This makes it an essential tool for dissecting the early stages of host invasion, distinct from the tissue necrosis induced by other virulence factors. Researchers investigating plant cell wall integrity and penetration resistance should specifically procure thaxtomin C for these studies.

Discovery of Novel Broad-Spectrum Antifungal Leads

Given its demonstrated broad-spectrum inhibition of a wide range of fungi [1], thaxtomin C serves as a privileged scaffold for antifungal drug discovery. Medicinal chemistry and agrochemical programs focused on developing new fungicides with a novel mode of action should prioritize this compound for structure-activity relationship studies.

Development of Next-Generation Bioherbicides with Dual Modes of Action

Thaxtomin C exhibits both cellulose biosynthesis inhibition and moderate PPO enzyme inhibition [1], a dual mechanism that is attractive for herbicide resistance management. Its potent herbicidal activity at low dosage (187.5 g ha⁻¹) against key weed species [1] positions it as a lead candidate for formulating new bioherbicides.

Investigating Subtle Plant Phytotoxic Responses

As a less physiologically active phytotoxin compared to thaxtomin A [1], thaxtomin C is the preferred compound for experiments requiring a graded or attenuated response. It is ideal for studying subtle phenotypic changes, early signaling events, or the kinetics of plant cell wall disruption without the rapid, overwhelming necrosis caused by more potent analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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